3-(3-Nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine
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Overview
Description
3-(3-Nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that contains a thiadiazole ring fused with a nitropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the reaction of 3-nitropyridine-2-amine with thiocarbonyl compounds under specific conditions. One common method includes the use of thiocarbonyl diimidazole as a reagent, which facilitates the formation of the thiadiazole ring . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-(3-Nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used in nucleophilic aromatic substitution reactions.
Cyclization: Cyclization reactions often require acidic or basic conditions, depending on the specific reaction pathway.
Major Products Formed
Reduction: The major product is 3-(3-aminopyridin-2-yl)-1,2,4-thiadiazol-5-amine.
Substitution: Products vary depending on the substituent introduced, such as 3-(3-methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine.
Cyclization: Complex heterocyclic compounds with potential biological activity.
Scientific Research Applications
3-(3-Nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is explored for use in organic electronics and as a building block for advanced materials.
Agrochemicals: It is studied for its potential as a pesticide or herbicide due to its biological activity against various pests and weeds.
Mechanism of Action
The mechanism of action of 3-(3-Nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells . The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cell death or inhibition of growth.
Comparison with Similar Compounds
Similar Compounds
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: This compound also contains a nitropyridine moiety and is studied for its kinase inhibitory activity.
N-(Pyridin-2-yl)amides: These compounds share the pyridine ring and are explored for their medicinal properties.
Uniqueness
3-(3-Nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to its combination of a nitropyridine and thiadiazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H5N5O2S |
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Molecular Weight |
223.21 g/mol |
IUPAC Name |
3-(3-nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C7H5N5O2S/c8-7-10-6(11-15-7)5-4(12(13)14)2-1-3-9-5/h1-3H,(H2,8,10,11) |
InChI Key |
WLPQTHXNGLFOFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C2=NSC(=N2)N)[N+](=O)[O-] |
Origin of Product |
United States |
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